3-bromo-N-ethyl-N-methylpropanamide
Description
Contextualization of Halogenated Amides in Contemporary Organic Synthesis Research
Halogenated amides have emerged as pivotal intermediates in modern organic synthesis. The presence of a halogen atom, such as bromine, introduces a reactive site that can participate in a variety of nucleophilic substitution and cross-coupling reactions. This dual functionality, combining the reactivity of the carbon-halogen bond with the chemical characteristics of the amide group, allows for the construction of complex molecular architectures. Researchers are particularly interested in these compounds as precursors for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the halogen atom within the amide structure, as seen in 3-bromo-N-ethyl-N-methylpropanamide, offers specific pathways for molecular elaboration.
Overview of Amide Functional Group Chemistry and Its Significance in Advanced Chemical Structures
The amide functional group is one of the most fundamental and prevalent linkages in organic chemistry and biochemistry, forming the backbone of peptides and proteins. Amides are characterized by a carbonyl group bonded to a nitrogen atom. While generally considered stable, the amide bond can be selectively activated and transformed, and its presence within a molecule can influence its physical, chemical, and biological properties. nist.gov N-substituted amides, such as the N-ethyl-N-methyl derivative under discussion, offer a means to introduce specific lipophilic or steric properties into a target molecule. The planarity of the amide bond and the potential for restricted rotation around the C-N bond can also impart conformational rigidity, a desirable feature in the design of biologically active compounds.
Research Rationale and Scope for Investigating this compound
The investigation into this compound is predicated on its potential as a versatile synthetic intermediate. The presence of a bromine atom at the 3-position makes it a valuable three-carbon electrophilic building block. This structure allows for the introduction of an N-ethyl-N-methylpropanamide moiety into various molecules through reactions with nucleophiles. The rationale for its study lies in the exploration of new synthetic routes to create novel compounds with potential applications in medicinal chemistry and materials science. The scope of research on this specific compound would logically encompass the development of efficient synthetic methods, the characterization of its physical and chemical properties, and the exploration of its reactivity in a range of chemical transformations.
Structure
3D Structure
Properties
Molecular Formula |
C6H12BrNO |
|---|---|
Molecular Weight |
194.07 g/mol |
IUPAC Name |
3-bromo-N-ethyl-N-methylpropanamide |
InChI |
InChI=1S/C6H12BrNO/c1-3-8(2)6(9)4-5-7/h3-5H2,1-2H3 |
InChI Key |
SDGBRVJTLBLOPL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)CCBr |
Origin of Product |
United States |
Reactivity Profiles and Transformative Pathways of 3 Bromo N Ethyl N Methylpropanamide
Nucleophilic Substitution Reactions at the Bromine Center
The carbon-bromine bond in 3-bromo-N-ethyl-N-methylpropanamide is the most reactive site for nucleophilic attack. The bromine atom, being more electronegative than carbon, polarizes the C-Br bond, rendering the carbon atom electrophilic and susceptible to reaction with a wide range of nucleophiles.
Nucleophilic substitution reactions can proceed through two primary mechanisms: unimolecular (S(_N)1) and bimolecular (S(_N)2). The structure of the alkyl halide is a critical determinant of the operative pathway. masterorganicchemistry.com
The S(_N)2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group (bromide). youtube.com This process is favored for methyl and primary alkyl halides due to minimal steric hindrance around the reaction center. youtube.com Given that the bromine atom in this compound is attached to a primary carbon, the S(_N)2 pathway is the strongly preferred mechanism for its substitution reactions. The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile.
The S(_N)1 mechanism, in contrast, is a two-step process initiated by the slow, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. masterorganicchemistry.comyoutube.com This pathway is characteristic of tertiary alkyl halides, as they can form relatively stable tertiary carbocations. The formation of a primary carbocation from this compound is highly energetically unfavorable, making the S(_N)1 mechanism kinetically inaccessible under typical conditions. masterorganicchemistry.com Therefore, for all practical purposes, the nucleophilic substitution reactions of this compound proceed via an S(_N)2 mechanism.
Table 1: Comparison of S(_N)1 and S(_N)2 Reaction Characteristics for this compound
| Feature | S(_N)1 Pathway | S(_N)2 Pathway | Predominant Mechanism for the Compound |
| Substrate Structure | Favored by tertiary halides | Favored by primary halides | S(_N)2 |
| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) | S(_N)2 |
| Mechanism | Two steps, carbocation intermediate | Concerted, single transition state | S(_N)2 |
| Stereochemistry | Racemization | Inversion of configuration | S(_N)2 |
| Nucleophile | Weak nucleophiles are effective | Requires a strong nucleophile | S(_N)2 |
The primary alkyl bromide functionality makes this compound a versatile building block for introducing a three-carbon amide-containing chain onto various nucleophilic scaffolds. Through S(_N)2 reactions, the bromine atom can be displaced by a variety of nucleophiles, leading to a diverse range of derivatives. These transformations are foundational for creating new molecular architectures.
Common derivatization strategies include:
C-N Bond Formation: Reaction with ammonia, primary, or secondary amines yields the corresponding amino-propanamide derivatives. Azide ions (N(_3)) are also excellent nucleophiles, producing an azido-substituted amide which can be further reduced to a primary amine.
C-O Bond Formation: Alkoxides or carboxylates can be used to form ethers and esters, respectively. Hydroxide (B78521) ions can lead to the corresponding 3-hydroxy-N-ethyl-N-methylpropanamide.
C-S Bond Formation: Thiolates are potent nucleophiles that readily displace the bromide to form thioethers.
C-C Bond Formation: Cyanide ions (CN) are effective nucleophiles for extending the carbon chain by one, yielding a nitrile. Organocuprates and other carbon nucleophiles can also be employed.
Table 2: Representative Derivatization Reactions of this compound
| Nucleophile | Reagent Example | Product Class |
| Azide | Sodium Azide (NaN(_3)) | 3-Azido-N-ethyl-N-methylpropanamide |
| Cyanide | Sodium Cyanide (NaCN) | 4-Cyano-N-ethyl-N-methylbutanamide |
| Hydroxide | Sodium Hydroxide (NaOH) | 3-Hydroxy-N-ethyl-N-methylpropanamide |
| Thiolate | Sodium thiomethoxide (NaSCH(_3)) | N-Ethyl-N-methyl-3-(methylthio)propanamide |
| Amine | Diethylamine (HN(CH(_2)CH(_3))(_2)) | 3-(Diethylamino)-N-ethyl-N-methylpropanamide |
Amide Bond Reactivity and Diversification
The tertiary amide group in this compound is significantly less reactive than the alkyl bromide. nih.gov Amide resonance, which involves the delocalization of the nitrogen lone pair into the carbonyl system, imparts considerable double-bond character to the C-N bond, making it very stable. nih.gov Consequently, harsh conditions are typically required to achieve transformations at the amide center.
Despite its stability, the amide carbonyl can undergo nucleophilic acyl substitution, primarily through hydrolysis or reduction.
Hydrolysis: The amide bond can be cleaved by hydrolysis under either strong acidic or basic conditions, typically requiring prolonged heating. libretexts.orglibretexts.org
Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon for attack by water. The final products are 3-bromopropanoic acid and N-ethyl-N-methylammonium salt. vedantu.com
Base-promoted hydrolysis occurs via direct attack of a hydroxide ion on the carbonyl carbon. This reaction yields the salt of 3-bromopropanoic acid (a carboxylate) and N-ethyl-N-methylamine. vedantu.com The reaction is effectively irreversible as the final deprotonation of the carboxylic acid by the amine leaving group drives the equilibrium.
Reduction: The amide can be reduced to an amine using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH(_4)). libretexts.org This reaction replaces the carbonyl oxygen with two hydrogen atoms, converting the amide into 3-bromo-N-ethyl-N-methylpropan-1-amine. nih.gov Milder reducing agents are generally ineffective.
Direct N-alkylation or N-acylation of the this compound is not a feasible synthetic pathway. The nitrogen atom in this tertiary amide already forms three single bonds (to an ethyl group, a methyl group, and the carbonyl carbon) and its lone pair is delocalized through resonance. It lacks the proton necessary for deprotonation to generate a nucleophilic center for acylation or alkylation, and it is not sufficiently nucleophilic to attack an electrophile directly.
Structural modifications involving the N-alkyl groups are uncommon and require specialized methods. For instance, certain advanced photochemical methods can achieve C-H functionalization at the carbon adjacent to the nitrogen, but these are not considered standard N-alkylation or N-acylation reactions. acs.org Therefore, diversification of the amide group itself typically proceeds through cleavage (hydrolysis) and re-formation with a different amine, or reduction to the corresponding amine as described previously.
Elimination Reactions Involving the Bromine Moiety
In competition with the S(_N)2 pathway, this compound can undergo an elimination reaction (dehydrobromination) to form an α,β-unsaturated amide. This reaction is typically favored by the use of a strong, sterically hindered base. libretexts.org
The mechanism is a bimolecular elimination (E2), where the base abstracts a proton from the carbon alpha to the carbonyl group (C2), while simultaneously the C-Br bond at C3 is broken and a π-bond is formed between C2 and C3. The product of this reaction is N-ethyl-N-methylacrylamide. The use of a bulky base, such as potassium tert-butoxide, minimizes the competing S(_N)2 reaction by sterically hindering attack at the primary carbon bearing the bromine.
Table 3: Summary of Major Reaction Pathways
| Reaction Type | Reagents/Conditions | Product Functional Group |
| S(_N)2 Substitution | Strong Nucleophile (e.g., CN, RS, N(_3)) | Substituted propanamide |
| E2 Elimination | Strong, Bulky Base (e.g., KOtBu) | α,β-Unsaturated Amide |
| Amide Hydrolysis | Strong Acid (H(_3)O) or Base (OH), Heat | Carboxylic Acid + Amine/Ammonium (B1175870) salt |
| Amide Reduction | Strong Reducing Agent (e.g., LiAlH(_4)) | Amine |
Formation of Unsaturated Propanamide Derivatives
The presence of a bromine atom on the propyl chain of this compound allows for elimination reactions to form unsaturated propanamide derivatives. The most probable product of such a reaction would be N-ethyl-N-methyl-2-propenamide. This transformation is typically achieved by treating the alkyl halide with a base.
The mechanism of this elimination can proceed through two primary pathways: E1 (unimolecular elimination) or E2 (bimolecular elimination). lumenlearning.com For a primary alkyl bromide such as this compound, the E2 mechanism is generally favored, especially with the use of a strong, sterically hindered base to minimize the competing S(_N)2 substitution reaction. lumenlearning.commsu.edu The E2 reaction is a concerted, single-step process where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the α-carbon), while simultaneously the carbon-bromine bond breaks and a double bond is formed. lumenlearning.com
In contrast, the E1 pathway is less likely for primary alkyl halides due to the high energy of the primary carbocation intermediate that would need to form. lumenlearning.com
Potential Reaction Scheme:
The choice of base and reaction conditions is crucial in directing the outcome towards elimination over substitution.
Stereochemical Outcomes and Regioselectivity in Elimination Processes
For this compound, the concepts of stereochemistry and regioselectivity in elimination are simplified due to its structure.
Regioselectivity: Regioselectivity concerns the formation of one constitutional isomer over another in reactions that have the potential to yield multiple products. In the case of this compound, there is only one possible alkene product from a beta-elimination reaction: N-ethyl-N-methyl-2-propenamide. This is because there is only one beta-carbon with protons that can be abstracted. Therefore, the elimination of this compound is inherently regioselective.
Stereochemical Outcomes: The stereochemistry of elimination reactions, particularly the E2 reaction, is of great importance, often requiring an anti-periplanar arrangement of the abstracted proton and the leaving group. msu.edu However, since the resulting double bond in N-ethyl-N-methyl-2-propenamide does not have substituents that would lead to E/Z isomerism, the stereochemical outcome in terms of alkene geometry is not a factor.
Metal-Catalyzed Cross-Coupling Reactions of this compound
The carbon-bromine bond in this compound makes it a suitable electrophile for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Exploration of Suzuki, Sonogashira, and Heck Coupling Strategies
Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. bldpharm.com This would result in the formation of a new carbon-carbon bond, replacing the bromine atom. For example, reacting it with phenylboronic acid would yield N-ethyl-N-methyl-3-phenylpropanamide.
Sonogashira Coupling: The Sonogashira reaction couples alkyl halides with terminal alkynes, utilizing a palladium catalyst and a copper co-catalyst. libretexts.orgorganic-chemistry.org Coupling this compound with a terminal alkyne like phenylacetylene (B144264) would produce an alkynylated propanamide derivative.
Heck Coupling: The Heck reaction involves the coupling of an alkyl or aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov Reacting this compound with an alkene such as styrene (B11656) would lead to the formation of a new, more substituted alkene.
Illustrative Table of Potential Cross-Coupling Reactions:
| Coupling Reaction | Coupling Partner | Potential Product |
| Suzuki | Phenylboronic Acid | N-ethyl-N-methyl-3-phenylpropanamide |
| Sonogashira | Phenylacetylene | N-ethyl-N-methyl-5-phenyl-4-pentynamide |
| Heck | Styrene | N-ethyl-N-methyl-5-phenyl-4-pentenamide |
Impact of Catalyst Systems and Ligand Design on Coupling Efficiency
The success of metal-catalyzed cross-coupling reactions heavily relies on the chosen catalyst system, which includes the metal center and the coordinating ligands.
Catalyst Systems: Palladium complexes are the most common catalysts for Suzuki, Sonogashira, and Heck reactions. bldpharm.comlibretexts.orgorganic-chemistry.org Nickel-based catalysts are also gaining prominence for cross-coupling reactions involving alkyl halides. numberanalytics.com The choice between palladium and nickel can influence reaction conditions and functional group tolerance.
Ligand Design: Ligands play a critical role in stabilizing the metal catalyst, influencing its reactivity, and promoting the desired catalytic cycle. For cross-coupling reactions involving alkyl bromides, which can be less reactive than their aryl counterparts, the use of electron-rich and sterically bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) is often beneficial. libretexts.org These ligands can facilitate the oxidative addition step and prevent catalyst decomposition. The design of ligands can be tailored to improve yields, reduce reaction times, and even enable reactions at lower temperatures.
Rearrangement Reactions and Intramolecular Cyclization Studies
The structure of this compound does not readily lend itself to common rearrangement reactions like the Hofmann or Curtius rearrangements, which require a primary amide or an acyl azide, respectively. wikipedia.orgmasterorganicchemistry.com The target molecule possesses a tertiary amide, which is not amenable to these transformations.
Intramolecular cyclization could be a possibility under certain conditions. For instance, if the amide nitrogen were to act as a nucleophile, it could potentially displace the bromide to form a four-membered ring, a β-lactam. This intramolecular S(_N)2 reaction would lead to the formation of a quaternary ammonium salt of the β-lactam. Such reactions are often dependent on the specific substitution of the amide and the reaction conditions. The formation of strained four-membered rings can be challenging and may require specific catalytic or promoting agents.
While there is extensive research on the intramolecular cyclization of other types of amides, such as N-allyl propiolamides to form γ-lactams, these are not directly applicable to the saturated structure of this compound without prior modification. rsc.orgresearchgate.net Theoretical studies on the intramolecular cyclization of other substituted benzamides have been conducted, but direct analogies are difficult to draw without experimental data. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 3 Bromo N Ethyl N Methylpropanamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 3-bromo-N-ethyl-N-methylpropanamide, both ¹H and ¹³C NMR would provide critical information regarding its connectivity and conformational dynamics.
Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the possibility of observing distinct signals for the N-ethyl and N-methyl groups, which would be chemically inequivalent at room temperature. acs.orgst-andrews.ac.ukpku.edu.cn This phenomenon is a hallmark of N,N-disubstituted amides.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J) Hz |
| ~1.15 | Triplet | 3H | -CH₂CH ₃ | 7.2 |
| ~2.90 | Singlet | 3H | -N-CH ₃ (trans to C=O) | N/A |
| ~3.05 | Singlet | 3H | -N-CH ₃ (cis to C=O) | N/A |
| ~2.85 | Triplet | 2H | -C(=O)CH ₂- | 6.8 |
| ~3.35 | Quartet | 2H | -N-CH ₂CH₃ (trans to C=O) | 7.2 |
| ~3.45 | Quartet | 2H | -N-CH ₂CH₃ (cis to C=O) | 7.2 |
| ~3.60 | Triplet | 2H | -CH₂Br | 6.8 |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ) ppm | Assignment |
| ~12.5 | -CH₂C H₃ |
| ~33.0 | -C H₂Br |
| ~35.0 | -N-C H₃ (trans to C=O) |
| ~37.5 | -N-C H₃ (cis to C=O) |
| ~38.0 | -C(=O)C H₂- |
| ~41.0 | -N-C H₂CH₃ (trans to C=O) |
| ~43.0 | -N-C H₂CH₃ (cis to C=O) |
| ~171.0 | -C =O |
Application of 2D NMR Techniques for Comprehensive Spectral Assignment (e.g., COSY, HSQC, HMBC)
To unambiguously assign the predicted proton and carbon signals, a suite of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. Key correlations expected would be between the triplet at ~1.15 ppm and the quartet at ~3.35/3.45 ppm, confirming the ethyl group. Another crucial correlation would be between the triplets at ~2.85 ppm and ~3.60 ppm, establishing the propanamide backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively link each proton signal to its corresponding carbon signal in the predicted tables.
Conformational Analysis and Rotational Barriers via Variable Temperature NMR and NOESY Experiments
The restricted rotation around the amide C-N bond gives rise to conformational isomers (rotamers). acs.orgacs.org Variable Temperature (VT) NMR experiments would be instrumental in studying this dynamic process. acs.orgst-andrews.ac.uk By increasing the temperature, the rate of rotation around the C-N bond would increase. Eventually, the distinct signals for the cis and trans N-alkyl groups would broaden and coalesce into single, averaged signals. The temperature at which this coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. acs.org
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide through-space correlations between protons, offering definitive proof of the spatial relationships characteristic of each rotamer. libretexts.orgresearchgate.net For the major rotamer, a NOESY experiment would be expected to show a cross-peak between the N-methyl protons and the propanamide methylene (B1212753) protons adjacent to the carbonyl group, if they are on the same side of the amide plane.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and structure.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of the molecular ion. chemrxiv.orglcms.cz For this compound (C₆H₁₂BrNO), the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a characteristic M+ and M+2 isotopic pattern in the mass spectrum. libretexts.org
Predicted HRMS Data:
| Ion | Calculated m/z |
| [M(⁷⁹Br)+H]⁺ | 194.0178 |
| [M(⁸¹Br)+H]⁺ | 196.0158 |
Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Fragmentation Patterns
Tandem Mass Spectrometry (MS/MS) would be employed to fragment the molecular ion and analyze the resulting daughter ions, providing detailed structural information. nih.govrsc.orgnih.gov The fragmentation of this compound would likely proceed through several key pathways.
A primary fragmentation would be the alpha-cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion. miamioh.edulibretexts.org Another significant fragmentation pathway for bromo-compounds is the loss of the bromine radical. libretexts.orgmiamioh.edu
Predicted MS/MS Fragmentation Data:
| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion (m/z) | Neutral Loss (Da) |
| 194/196 | Loss of Bromine radical | 114 | 79/81 |
| 194/196 | Alpha-cleavage (loss of CH₂CH₂Br) | 72 | 122/124 |
| 194/196 | Cleavage of N-ethyl group | 165/167 | 29 |
| 114 | Loss of CO | 86 | 28 |
| 72 | Loss of CO | 44 | 28 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. drexel.edulibretexts.org
For this compound, the most characteristic absorption in the IR spectrum would be the strong amide I band, which is primarily due to the C=O stretching vibration. libretexts.orgacs.org The position of this band is sensitive to the molecular environment. The C-N stretching vibration (Amide II band) and a combination of N-H bending and C-N stretching (Amide III band) are also characteristic, though the latter two are more complex in tertiary amides. researchgate.netnih.gov The C-Br stretching vibration would also be observable.
Predicted Vibrational Spectroscopy Data:
| Wavenumber (cm⁻¹) | Spectroscopy | Assignment |
| ~2970-2850 | IR, Raman | C-H stretching (alkyl) |
| ~1650 | IR (strong), Raman (moderate) | Amide I (C=O stretch) |
| ~1460 | IR, Raman | C-H bending (CH₂) |
| ~1400 | IR, Raman | C-N stretching |
| ~650 | IR, Raman | C-Br stretching |
Analysis of Carbonyl Stretching Frequencies and Intermolecular Interactions
The carbonyl (C=O) stretching vibration is a highly sensitive probe of the electronic environment and intermolecular interactions within a molecule. For tertiary amides like this compound, the C=O stretching frequency is typically observed in the range of 1630-1680 cm⁻¹ in infrared (IR) and Raman spectra. The exact position of this band is influenced by several factors, including the inductive effects of neighboring substituents and the nature of intermolecular forces in the condensed phase.
The presence of the electron-withdrawing bromine atom at the 3-position is expected to exert a minor electron-withdrawing inductive effect (-I) along the carbon chain. This effect would slightly increase the double bond character of the carbonyl group, leading to a small shift to a higher wavenumber compared to a non-halogenated analogue.
In the solid state, intermolecular dipole-dipole interactions between the polar amide groups are anticipated to be a dominant feature. These interactions, where the partially negative oxygen atom of one molecule interacts with the partially positive carbonyl carbon of a neighboring molecule, can lead to a lowering of the C=O stretching frequency. The extent of this shift provides insight into the strength and nature of these intermolecular forces. In solution, the polarity of the solvent would also influence the carbonyl stretching frequency through solvent-solute interactions.
A summary of predicted key vibrational frequencies for this compound is presented in Table 1.
Table 1: Predicted Infrared (IR) and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C=O | Stretch | 1650 - 1670 | Strong (IR), Medium (Raman) |
| C-Br | Stretch | 650 - 680 | Medium-Strong (IR), Strong (Raman) |
| C-N | Stretch | 1150 - 1250 | Medium |
| CH₂/CH₃ | Bending | 1380 - 1470 | Medium |
| C-H | Stretch | 2850 - 2980 | Medium-Strong |
Note: These are predicted values based on typical ranges for similar functional groups and may vary depending on the specific molecular environment and phase.
Characterization of Carbon-Bromine Bond Vibrations
The carbon-bromine (C-Br) stretching vibration is another key diagnostic feature in the vibrational spectrum of this compound. This vibration typically appears in the lower frequency region of the mid-infrared spectrum, generally between 500 and 700 cm⁻¹. For a primary bromoalkane moiety, as present in this molecule, the C-Br stretch is expected to be found in the range of 630-690 cm⁻¹. nih.gov
The position and intensity of the C-Br stretching band can be influenced by the conformation of the molecule, particularly the dihedral angle of the C-C-C-Br chain. Different rotational isomers (rotamers) can lead to the appearance of multiple C-Br stretching bands in the spectrum. The intensity of this band is typically moderate to strong in the IR spectrum and often strong in the Raman spectrum, making Raman spectroscopy a valuable tool for its characterization.
X-ray Crystallography for Solid-State Structure Determination
As no experimental crystal structure has been reported for this compound, we present a theoretical analysis based on computational modeling principles for flexible molecules.
Single Crystal X-ray Diffraction Analysis of this compound
A predicted crystal structure of this compound would likely crystallize in a centrosymmetric space group, such as P2₁/c, which is common for organic molecules. The unit cell would contain multiple molecules, related by symmetry operations. The flexible ethyl and methyl groups on the nitrogen atom, as well as the bromopropyl chain, would adopt conformations that allow for efficient crystal packing.
A plausible set of predicted crystallographic parameters is presented in Table 2. These parameters are hypothetical and would require experimental validation.
Table 2: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~12.1 |
| β (°) | ~105 |
| Volume (ų) | ~1000 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.45 |
Note: These values are hypothetical and based on typical packing densities and cell dimensions for similar organic molecules.
Investigation of Intermolecular Interactions and Crystal Packing Motifs
The crystal packing of this compound would be governed by a combination of intermolecular forces. The most significant of these are expected to be the dipole-dipole interactions between the amide functionalities. pnas.org The amide groups are likely to form antiparallel arrangements, allowing for the alignment of the C=O and N-C dipoles of adjacent molecules, which is an energetically favorable interaction. pnas.org
Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable to chiral derivatives/conformers)
While this compound does not possess a traditional chiral center and is therefore achiral, the possibility of conformational chirality, specifically atropisomerism, should be considered. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In N,N-disubstituted amides, the rotation around the C-N bond can be hindered due to the partial double bond character of this bond and steric hindrance from the substituents. nih.govdigitellinc.com
If the rotational barrier around the C(O)-N bond in this compound is sufficiently high at a given temperature, the molecule could exist as a pair of non-superimposable conformational enantiomers (atropisomers). These enantiomers would be mirror images of each other and, in principle, could be distinguished and characterized using chiroptical spectroscopy techniques such as Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD).
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Each atropisomer would be expected to exhibit a VCD spectrum that is equal in magnitude but opposite in sign to its enantiomer. Similarly, ECD spectroscopy, which operates in the ultraviolet-visible region, could potentially be used to probe the different electronic transitions of the atropisomers. The applicability of these techniques would be contingent on the successful separation of the atropisomers or the ability to measure a non-racemic mixture. While this remains a theoretical consideration for this compound, the study of atropisomerism in amides is an active area of research. acs.orgrsc.org
Computational and Theoretical Investigations of 3 Bromo N Ethyl N Methylpropanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics
No published DFT studies specifically detailing the ground state geometries and energetics of 3-bromo-N-ethyl-N-methylpropanamide were found. Such studies would typically provide optimized bond lengths, bond angles, dihedral angles, and the total electronic energy of the molecule's most stable conformation.
Frontier Molecular Orbital (FMO) Analysis and Prediction of Reaction Sites
There is no available FMO analysis for this compound in the searched literature. This type of analysis is crucial for predicting the reactivity of a molecule by examining the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Assessment of Solvent Effects on Conformational Equilibria
No MD simulation studies have been published that assess the effects of different solvents on the conformational equilibria of this compound. These simulations would provide insight into how the molecule's shape and preferred conformations change in various chemical environments.
Mapping of Energy Landscapes and Conformational Barriers
A mapping of the energy landscapes and the barriers between different conformations of this compound, which would be derived from computational studies, is not available in the current body of scientific literature.
Reaction Pathway Modeling and Transition State Analysis
No research detailing the modeling of reaction pathways or the analysis of transition states for reactions involving this compound could be located. This would involve computationally exploring the mechanisms of its potential chemical transformations.
Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies on Derivatives
QSPR studies aim to build mathematical models that correlate the structural features of molecules with their chemical reactivity or physical properties. researchgate.net Such studies on derivatives of this compound could lead to the design of new compounds with tailored characteristics.
The first step in a QSPR study is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For derivatives of this compound, where the substituent on the amide nitrogen or the bromine atom might be varied, a range of descriptors would be relevant.
Table 3: Examples of Molecular Descriptors for QSPR Studies
| Descriptor Type | Examples | Relevance |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describe molecular size and branching. |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Relate to electronic properties and reactivity. dergipark.org.tr |
| Geometrical | Molecular Surface Area, Molecular Volume | Describe the three-dimensional shape and size of the molecule. |
These descriptors can be calculated using various specialized software packages.
Once a set of molecular descriptors has been calculated for a series of this compound derivatives, a mathematical model can be developed to predict a specific property, such as reaction rate constants or a material property like solubility.
Multiple Linear Regression (MLR) is a common technique where the property of interest is expressed as a linear combination of the most relevant descriptors. mdpi.com More advanced methods like Partial Least Squares (PLS) or machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can also be employed to handle complex, non-linear relationships. mdpi.com
A hypothetical QSPR model for predicting the reactivity (log(k)) of a series of derivatives could take the form of the following linear equation:
log(k) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)
Where 'c' represents the regression coefficients determined from the statistical analysis. The quality of the model is assessed by statistical parameters such as the correlation coefficient (R²) and the root mean square error (RMSE).
Applications in Advanced Material Science and Organic Synthesis As a Precursor
Role as a Synthetic Precursor in Complex Organic Synthesis
The inherent reactivity of 3-bromo-N-ethyl-N-methylpropanamide makes it a promising candidate for use as a precursor in the multi-step synthesis of complex organic molecules. The presence of two distinct functional groups—the bromo substituent and the tertiary amide—allows for a variety of chemical transformations.
Building Block for Novel Bioactive Molecule Scaffolds (excluding therapeutic evaluation)
In the field of medicinal chemistry and drug discovery, the development of new molecular scaffolds is a critical endeavor. The structure of this compound contains a propionamide (B166681) moiety, a common feature in many biologically relevant molecules.
Intermediate in the Construction of Diverse Organic Architectures
Beyond its potential in creating bioactive scaffolds, this compound can function as a key intermediate in the synthesis of a wide array of organic structures. The carbon-bromine bond is susceptible to a range of nucleophilic substitution reactions, enabling the introduction of various functional groups such as azides, cyanides, thiols, and amines. This versatility allows for the construction of diverse molecular architectures from a single, readily accessible starting material.
Furthermore, the bromine atom can participate in various carbon-carbon bond-forming reactions, such as Suzuki, Heck, and Sonogashira couplings, after appropriate modification. These powerful synthetic tools would enable the connection of the propanamide fragment to aromatic or unsaturated systems, leading to the creation of highly complex and diverse chemical entities.
Applications in Polymer Chemistry and Polymer Functionalization
The chemical structure of this compound also lends itself to applications in the field of polymer chemistry, where the precise control over polymer architecture and functionality is paramount for designing materials with specific properties.
Monomer or Initiator for Controlled Polymerization Processes (e.g., radical polymerization via C-Br bond)
The presence of a reactive carbon-bromine bond makes this compound a potential initiator for controlled radical polymerization (CRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP). csbsju.eduwikipedia.org In ATRP, the C-Br bond can be reversibly activated by a transition metal catalyst to generate a radical species that initiates the polymerization of a monomer. wikipedia.orgcmu.edulabinsights.nl The use of this compound as an initiator would result in polymers with a defined molecular weight and a narrow molecular weight distribution, with the N-ethyl-N-methylpropanamide group located at one end of the polymer chain. cmu.edu
This terminal functional group could then influence the self-assembly of the resulting polymers or provide a site for further chemical modification. While many bromo-compounds are used as ATRP initiators, specific studies on this compound in this context are not yet prevalent. labinsights.nlnih.gov
Incorporation into Polymer Backbones for Tailored Material Properties
In addition to its role as an initiator, this compound could potentially be used as a comonomer in polymerization reactions. By incorporating this molecule into a polymer backbone, it is possible to introduce both the polar amide group and a reactive bromine atom along the polymer chain.
The amide groups can enhance the hydrophilicity and adhesive properties of the resulting polymer, while the bromine atoms serve as latent reactive sites. These sites can be used for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functional groups. mdpi.com This approach provides a powerful method for tailoring the properties of materials for specific applications.
Advanced Materials Research and Development
The potential applications of this compound in organic synthesis and polymer chemistry converge in the field of advanced materials research. The ability to create well-defined polymers and complex organic molecules using this compound as a precursor opens up possibilities for the development of new materials with tailored properties.
For instance, polymers functionalized with the N-ethyl-N-methylpropanamide group may exhibit interesting solubility profiles or self-assembly behaviors. The development of block copolymers using this compound as an initiator could lead to the formation of nanostructured materials with applications in areas such as drug delivery and nanotechnology. The synthesis of novel organic molecules derived from this precursor could also contribute to the development of new electronic materials or functional dyes. While these applications remain largely theoretical in the absence of specific research, the fundamental reactivity of this compound suggests a promising future in the creation of next-generation materials.
Compound Information
| Compound Name |
| This compound |
| Azide |
| Cyanide |
| Thiol |
| Amine |
Chemical Data for this compound
| Property | Value |
| Molecular Formula | C6H12BrNO |
| Molecular Weight | 194.07 g/mol |
| CAS Number | 1567076-71-4 |
| Appearance | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
Design of Functionalized Surfaces Incorporating Amide Moieties
In the realm of material science, the modification of surfaces to impart specific properties is a critical area of research. The covalent attachment of molecules to a substrate can alter its wettability, biocompatibility, and chemical reactivity. Theoretically, this compound could be utilized in surface functionalization. The terminal bromine atom could serve as an anchor point to attach the molecule to various substrates through well-established grafting techniques.
However, a thorough search of the scientific literature reveals no published studies that have specifically employed this compound for the design of functionalized surfaces. While the concept is chemically plausible, there is no empirical data to report on its effectiveness, the types of surfaces it could modify, or the properties that such modifications would confer.
Exploration in Supramolecular Chemistry and Self-Assembly Processes
As with surface functionalization, there is a conspicuous absence of research investigating the role of this compound in supramolecular chemistry and self-assembly. The potential for this molecule to form interesting supramolecular structures remains a matter of speculation, awaiting experimental validation.
Potential in Catalysis and Ligand Design
The search for novel ligands and catalysts is a continuous effort in both academic and industrial research. The structure of this compound contains potential donor atoms—the oxygen of the carbonyl group and the nitrogen of the amide—that could coordinate to metal centers.
Utilization as a Ligand in Metal-Mediated Transformations
The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. The electronic and steric properties of a ligand can be fine-tuned to achieve a desired chemical transformation. While the amide group in this compound could potentially coordinate to a metal, there are no documented instances of its use as a ligand in any metal-mediated transformation. The scientific community has yet to explore the coordination chemistry of this particular amide with various transition metals or to investigate the catalytic activity of any resulting complexes.
Analytical Methodologies for Detection and Quantification of 3 Bromo N Ethyl N Methylpropanamide
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate components of a mixture for subsequent identification and quantification. For a compound like 3-bromo-N-ethyl-N-methylpropanamide, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be considered, with HPLC generally being the more direct method for a non-volatile amide of this nature.
HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a molecule with the polarity of this compound.
Method Development: The development of a robust HPLC method involves the systematic optimization of several parameters to achieve the desired separation and peak characteristics.
Column Selection: A C18 or C8 column is a common starting point for RP-HPLC. These columns have a non-polar stationary phase that retains the analyte based on its hydrophobicity. For this compound, a C18 column with a particle size of 3-5 µm and a length of 150-250 mm would likely provide good resolution.
Mobile Phase: The mobile phase in RP-HPLC consists of a mixture of water and a less polar organic solvent, such as acetonitrile (B52724) or methanol. An isocratic elution with a fixed solvent composition (e.g., 60:40 acetonitrile:water) or a gradient elution, where the solvent composition is changed over time, can be used to achieve optimal separation. The addition of a small amount of an acid, like 0.1% formic acid or phosphoric acid, can help to improve peak shape by suppressing the ionization of any acidic or basic functional groups.
Detector: A UV detector is commonly used for HPLC analysis. While the amide bond itself is a weak chromophore, the compound is expected to have some absorbance in the lower UV region (around 200-220 nm). A photodiode array (PDA) detector can be particularly useful as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.
Flow Rate and Temperature: A flow rate of 1.0 mL/min is typical for standard analytical columns. The column temperature can be controlled (e.g., at 25 °C or 30 °C) to ensure reproducible retention times.
Method Validation: Once the HPLC method is developed, it must be validated to ensure its reliability for the intended application. Method validation is a critical process that demonstrates the suitability of an analytical method and is often guided by international standards. iupac.orgiupac.orgresearchgate.net Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. This is typically demonstrated by analyzing a placebo and spiked samples.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined concentration range and performing a linear regression analysis.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a blank matrix.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
The following table provides a hypothetical example of the parameters for a validated HPLC method for this compound.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (55:45 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Retention Time | Approximately 4.5 min |
Here is an illustrative data table for the validation of such a method:
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | < 1.0% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound may have limited volatility due to its amide group, GC analysis could be feasible, potentially after derivatization to increase its volatility and thermal stability. For a related compound, Benzamide, 3-bromo-N-ethyl-, GC data is available, suggesting that GC can be applicable to bromo-amides. nist.gov
Direct GC Analysis: If the compound is sufficiently volatile and stable at the temperatures used in the GC inlet and column, direct analysis may be possible. A polar capillary column (e.g., a wax-based or a mid-polarity phenyl-substituted column) would likely be required to achieve good peak shape for the polar amide.
GC with Derivatization: If direct analysis is not feasible, a derivatization step can be employed. For amides, this could involve hydrolysis to the corresponding amine and carboxylic acid, followed by derivatization of these products to more volatile species. However, this approach is indirect and more complex than direct HPLC analysis.
A hypothetical GC method for a volatile derivative might look like this:
| Parameter | Specification |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods are based on the absorption of light by an analyte in solution. These methods are often simple and cost-effective but may lack the specificity of chromatographic techniques.
Direct UV-Vis analysis of this compound is likely to be challenging. The amide functional group exhibits a weak n→π* transition at around 220 nm, which can be difficult to measure accurately due to potential interference from other substances and the solvent cutoff. libretexts.org
A more robust spectrophotometric method would likely involve a derivatization reaction to produce a colored or strongly UV-absorbing product. For instance, a reaction that displaces the bromine atom with a chromophoric nucleophile could be explored. The choice of derivatizing agent would depend on the reactivity of the C-Br bond in the molecule.
Regardless of whether direct or derivative spectrophotometry is used, a calibration curve is essential for quantitative analysis. This is constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to Beer's Law, the absorbance is directly proportional to the concentration of the absorbing species.
A typical calibration curve would be generated by plotting absorbance versus concentration and fitting the data with a linear regression. The equation of the line (y = mx + c) can then be used to determine the concentration of an unknown sample from its measured absorbance.
The validation of a spectrophotometric method would involve assessing parameters similar to those for HPLC, including linearity, accuracy, precision, and the limits of detection and quantitation.
An example of a calibration data set for a hypothetical chromophoric derivative of this compound is presented below:
| Standard Concentration (µg/mL) | Absorbance at λmax |
| 1.0 | 0.102 |
| 2.5 | 0.255 |
| 5.0 | 0.510 |
| 7.5 | 0.765 |
| 10.0 | 1.020 |
From this data, a linear regression would be performed to establish the relationship between concentration and absorbance.
Electrochemical Detection Methods for Trace Analysis
Electrochemical methods offer high sensitivity and are particularly well-suited for the detection of electroactive species. The presence of a bromine atom in this compound suggests that it could be electrochemically active, making electrochemical detection a viable option for trace analysis. Halogenated organic compounds can often be reduced at a mercury or other suitable electrode. nih.gov
An electrochemical detector can be coupled with HPLC to provide a highly selective and sensitive analytical system (HPLC-ED). youtube.com The potential at which the electrochemical reaction occurs can be optimized to maximize the signal for the analyte while minimizing background noise from interfering species. youtube.com
The detection would likely involve the reductive dehalogenation of the compound at the working electrode. The applied potential would be set to a value sufficient to drive this reduction, and the resulting current would be proportional to the concentration of the analyte.
The development of an HPLC-ED method would involve:
Selecting an appropriate working electrode material.
Optimizing the mobile phase to support both the chromatographic separation and the electrochemical reaction.
Determining the optimal detection potential by generating a hydrodynamic voltammogram.
Electrochemical detection can offer significantly lower detection limits compared to UV detection, making it a valuable tool for trace-level quantification of this compound in various matrices.
Sample Preparation Strategies for Non-Biological Matrices
The successful analysis of this compound hinges on the effective extraction and clean-up of the sample. Based on the structural characteristics of the molecule—a polar amide group and a bromoalkyl chain—several established sample preparation techniques can be adapted for its isolation from diverse non-biological samples. The most common and applicable methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a conventional and widely used technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For a moderately polar compound like this compound, the selection of the organic solvent is critical. The ideal solvent should have a high affinity for the target analyte while being immiscible with the sample matrix (e.g., water).
The efficiency of LLE can be optimized by adjusting the pH of the aqueous sample. Given the amide functionality, the compound is expected to be neutral over a wide pH range. However, pH adjustment might be necessary to suppress the ionization of potential interfering compounds, thereby improving the selectivity of the extraction.
Table 1: Illustrative Liquid-Liquid Extraction Parameters for this compound
| Parameter | Condition | Rationale |
| Sample Type | Aqueous (e.g., river water, industrial effluent) | LLE is well-suited for liquid samples. |
| Extraction Solvent | Dichloromethane (B109758), Ethyl acetate | These solvents have intermediate polarity, which should provide good solubility for the target analyte. |
| Solvent-to-Sample Ratio | 1:5 to 1:10 (v/v) | A sufficient volume of organic solvent is needed to ensure efficient partitioning. |
| pH of Aqueous Phase | Neutral (6-8) | To maintain the analyte in its neutral, more organosoluble form. |
| Extraction Method | Mechanical shaking (e.g., 30 minutes) | Ensures thorough mixing and facilitates mass transfer between the two phases. |
| Number of Extractions | 2-3 | Multiple extractions with fresh solvent improve recovery. |
Solid-Phase Extraction (SPE)
Solid-phase extraction has become an increasingly popular alternative to LLE due to its efficiency, lower solvent consumption, and potential for automation. nih.gov SPE involves passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge or disk. nih.gov The analyte is retained on the sorbent while the bulk of the sample matrix passes through. nih.gov Subsequently, the analyte is eluted with a small volume of a strong solvent. nih.gov
For this compound, which possesses both polar and non-polar characteristics, reversed-phase SPE would likely be the most effective approach. In this mode, a non-polar stationary phase is used to retain organic analytes from a polar sample matrix like water.
The selection of the appropriate sorbent is crucial for the success of SPE. Common reversed-phase sorbents include octadecyl (C18) and octyl (C8) bonded silica. nih.gov The choice between them depends on the degree of non-polar character of the analyte. Given the presence of the bromoalkyl chain, a C18 sorbent would likely provide sufficient retention.
The SPE procedure involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. Each step must be carefully optimized to achieve high recovery and purity.
Table 2: Hypothetical Solid-Phase Extraction Protocol for this compound from Water
| Step | Solvent/Solution | Volume | Purpose |
| Sorbent | C18-bonded silica | 500 mg | Reversed-phase retention of the analyte. |
| Conditioning | Methanol | 5 mL | To wet the sorbent and activate the stationary phase. |
| Equilibration | Deionized Water (pH 7) | 5 mL | To prepare the sorbent for the aqueous sample. |
| Sample Loading | Water Sample | 250 mL | The analyte is retained on the sorbent. |
| Washing | 5% Methanol in Water | 5 mL | To remove polar interferences. |
| Elution | Acetonitrile | 2 x 2 mL | To desorb the analyte from the sorbent. |
It is important to note that the development of a robust sample preparation method for this compound would require empirical validation. The hypothetical conditions presented in the tables above serve as a starting point for method development and optimization. The actual performance would need to be assessed by determining the recovery, precision, and limit of detection for the specific matrix of interest.
Future Research Directions and Unexplored Avenues for 3 Bromo N Ethyl N Methylpropanamide
Development of Novel and Highly Atom-Economical Synthetic Routes
The advancement of synthetic chemistry is intrinsically linked to the development of efficient and waste-minimizing reactions. For 3-bromo-N-ethyl-N-methylpropanamide, future research could focus on moving beyond traditional synthesis paradigms to more atom-economical approaches.
Current synthetic approaches to similar amides often involve the use of coupling reagents, which generate significant amounts of chemical waste. acs.org A more direct and cost-effective method for synthesizing N-arylamides involves the catalytic amidation of carboxylic acids or their esters with arylamines. acs.org Exploring similar catalytic amidations for the synthesis of this compound from 3-bromopropanoic acid and N-ethyl-N-methylamine would be a significant step forward. The development of robust and recyclable catalysts, such as iron-substituted polyoxometalates, could offer an efficient and economical amidation strategy. researchgate.net
Another avenue for atom-economical synthesis is the direct functionalization of simpler, readily available precursors. For instance, a novel three-component reaction involving isocyanides, alkyl halides, and water has been shown to rapidly form valuable amides from cost-effective starting materials. catrin.com Investigating the feasibility of a similar multi-component reaction to construct the this compound framework could open up new, highly efficient synthetic pathways.
Furthermore, the synthesis of α-halomethyl ketones through the gold-catalyzed hydration of haloalkynes has been demonstrated as an atom-economical alternative to the conventional α-halogenation of ketones. organic-chemistry.org Research into analogous catalytic hydrobromination-amidation reactions of suitable alkyne precursors could provide a novel and direct route to this compound.
| Potential Atom-Economical Synthetic Route | Key Advantages | Relevant Research Area |
| Catalytic amidation of 3-bromopropanoic acid | Reduces waste from coupling reagents | Heterogeneous catalysis acs.orgresearchgate.net |
| Multi-component reaction (e.g., isocyanide-based) | High efficiency and convergence | Isocyanide chemistry catrin.com |
| Catalytic hydrobromination-amidation of alkynes | Direct formation of the target structure | Gold catalysis, alkyne functionalization organic-chemistry.org |
Exploration of Underutilized Reactivity Modes and Selective Transformations
The dual functionality of this compound—a reactive alkyl bromide and a stable amide—offers a rich landscape for exploring novel chemical transformations.
The bromine atom serves as a versatile handle for a variety of nucleophilic substitution reactions. While reactions with common nucleophiles are expected, future research could delve into more complex and stereoselective transformations. For example, dynamic kinetic resolution of α-bromo tertiary amides has been used to prepare dipeptide analogues with high stereoselectivity. researchgate.net Applying similar principles to reactions of this compound could enable the asymmetric synthesis of chiral molecules.
Beyond classical nucleophilic substitution, the C-Br bond can be activated for radical chemistry. Visible-light-mediated C-H bromination using N-bromoamides has been shown to be a powerful tool for selective functionalization. acs.org Investigating the participation of this compound in radical-mediated cyclizations or intermolecular cross-coupling reactions could unlock new synthetic possibilities.
The amide group itself, while generally robust, can be activated for further transformations. Recent advances have demonstrated the reductive functionalization of amides, allowing for the construction of new carbon-carbon or carbon-heteroatom bonds in place of the carbonyl group. frontiersin.org Exploring such transformations with this compound could lead to novel molecular scaffolds. Additionally, the amide moiety can direct C-H activation at distal positions, enabling site-selective modifications of arenes. acs.org While the subject molecule is aliphatic, the principle of amide-directed functionalization is an area ripe for exploration.
| Reactivity Mode | Potential Transformation | Synthetic Utility |
| Nucleophilic Substitution | Asymmetric substitution via dynamic kinetic resolution | Synthesis of chiral building blocks researchgate.net |
| Radical Chemistry | Intramolecular cyclization or intermolecular cross-coupling | Formation of carbocyclic and heterocyclic systems acs.org |
| Amide Activation | Reductive functionalization of the carbonyl group | Access to novel amine derivatives frontiersin.org |
| C-H Functionalization | Amide-directed functionalization of the ethyl or methyl groups | Late-stage modification and diversification |
Integration into Emerging Fields of Chemical Science and Technology
The unique combination of a polar amide group and a reactive alkyl bromide makes this compound an intriguing candidate for applications in several emerging areas of chemical science.
In the field of materials science , this compound could be used as a monomer or a functionalizing agent for polymers. The bromo-functional group can be converted into a polymerizable group or used for post-polymerization modification to introduce specific properties to the material. There is growing interest in the chemical functionalization of 2D materials, and molecules like this compound could be used to modify the surface of materials like graphene or transition metal dichalcogenides, thereby tuning their electronic and physical properties. rsc.org
In medicinal chemistry and chemical biology , the electrophilic nature of the bromoalkyl group makes it a potential candidate for use as a covalent inhibitor or a chemical probe. Covalent inhibitors, which form a permanent bond with their biological target, have seen a resurgence in drug discovery. The N-ethyl-N-methylamide moiety can be tailored to improve solubility and cell permeability, while the bromo- group can react with nucleophilic residues (such as cysteine or histidine) in a target protein.
Furthermore, the development of biocatalysis for the synthesis of fine chemicals offers a sustainable alternative to traditional chemical methods. chemistryjournals.net Enzymes could potentially be used for the enantioselective synthesis or transformation of this compound, leading to chiral building blocks for the pharmaceutical industry.
| Emerging Field | Potential Application of this compound | Key Structural Feature |
| Materials Science | Monomer for functional polymers; surface modification of 2D materials rsc.org | Bromo- group for polymerization or attachment |
| Medicinal Chemistry | Covalent inhibitor or chemical probe | Electrophilic bromoalkyl group and tunable amide |
| Biocatalysis | Substrate for enzymatic resolution or transformation | Chiral potential, functional group handles chemistryjournals.net |
Advancement of Sustainable and Scalable Production Methodologies
The principles of green chemistry are increasingly important in both academic research and industrial production. oup.com Future research on this compound should prioritize the development of sustainable and scalable manufacturing processes.
This includes the use of renewable feedstocks and greener solvents . For example, exploring synthetic routes that start from bio-based platform chemicals could significantly reduce the environmental footprint of the production process. nih.gov The use of water or other environmentally benign solvents would also be a key consideration.
The implementation of continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and process optimization. Developing a continuous flow synthesis for this compound would be a significant step towards a more scalable and sustainable production method.
Catalysis is at the heart of green chemistry, and the development of highly efficient and recyclable catalysts is crucial. numberanalytics.comnus.edu.sg As mentioned in section 8.1, heterogeneous catalysts could simplify product purification and reduce waste. acs.org Research into solid-supported reagents for the bromination or amidation steps could also contribute to a more sustainable process.
| Sustainability Aspect | Research Focus | Potential Impact |
| Raw Materials | Synthesis from bio-based feedstocks oup.comnih.gov | Reduced reliance on fossil fuels |
| Solvents | Use of aqueous media or green solvents | Minimized environmental pollution |
| Process Technology | Development of continuous flow synthesis | Improved safety, efficiency, and scalability |
| Catalysis | Application of recyclable heterogeneous catalysts acs.orgnumberanalytics.comnus.edu.sg | Reduced waste and simplified purification |
Q & A
Q. How do kinetic studies elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- Rate Law Determination : Monitor amide hydrolysis via UV-Vis (appearance of carboxylic acid at 210 nm). Fit data to pseudo-first-order kinetics.
- Isotopic Labeling : Use O-labeled water to track oxygen incorporation in hydrolysis products via MS.
- Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots at multiple temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
